molecular formula C12H18N2O B2369678 [4-(4-Methylpyridin-2-yl)oxan-4-yl]methanamine CAS No. 1439899-46-3

[4-(4-Methylpyridin-2-yl)oxan-4-yl]methanamine

Cat. No.: B2369678
CAS No.: 1439899-46-3
M. Wt: 206.289
InChI Key: QZHXHUWNXVXTFP-UHFFFAOYSA-N
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Description

[4-(4-Methylpyridin-2-yl)oxan-4-yl]methanamine is a pyran-derived compound featuring a tetrahydropyran (oxane) ring substituted with a 4-methylpyridin-2-yl group and a methanamine moiety. Its molecular formula is C₁₂H₁₈N₂O, with a molecular weight of 206.29 g/mol . This compound is primarily used in research settings, particularly in medicinal chemistry for kinase inhibitor development or as a ligand for adenosine receptors .

Properties

IUPAC Name

[4-(4-methylpyridin-2-yl)oxan-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-10-2-5-14-11(8-10)12(9-13)3-6-15-7-4-12/h2,5,8H,3-4,6-7,9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZHXHUWNXVXTFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C2(CCOCC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: In chemistry, [4-(4-Methylpyridin-2-yl)oxan-4-yl]methanamine is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in various organic reactions, making it valuable for developing new compounds.

Biology: In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be investigated as a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals or as a building block for manufacturing advanced materials.

Mechanism of Action

The mechanism of action of [4-(4-Methylpyridin-2-yl)oxan-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Position and Type Variations

The table below compares [4-(4-Methylpyridin-2-yl)oxan-4-yl]methanamine with structurally related compounds differing in substituent positions or functional groups:

Compound Name Substituent Position/Type Molecular Weight (g/mol) Key Properties/Applications References
This compound 4-Methyl (pyridine) 206.29 Research use; kinase inhibitor scaffolds
[4-(4-Methoxypyridin-2-yl)oxan-4-yl]methanamine 4-Methoxy (pyridine) 222.27 Enhanced solubility due to polar methoxy group
[4-(6-Methylpyridin-2-yl)oxan-4-yl]methanamine 6-Methyl (pyridine) 206.29 Altered steric effects; potential SAR studies
[4-(6-Methoxypyridin-2-yl)oxan-4-yl]methanamine 6-Methoxy (pyridine) 222.27 Improved hydrogen-bonding capacity
[4-(3-Chlorophenyl)oxan-4-yl]methanamine 3-Chloro (phenyl) 211.72 Non-pyridine analog; aromatic interaction studies

Key Observations :

  • Functional Group : Methoxy groups increase polarity and solubility compared to methyl groups, which may enhance bioavailability .
  • Aromatic Core : Replacing pyridine with phenyl (e.g., 3-chlorophenyl) eliminates nitrogen-mediated interactions, useful for probing receptor selectivity .

Pharmacological and Physicochemical Properties

  • LogP Values : Methyl-substituted derivatives (e.g., 4- or 6-methyl) likely have higher lipophilicity (LogP ~1.5–2.0) compared to methoxy analogs (LogP ~1.0–1.5) due to reduced polarity .
  • Biological Activity: Pyridine-containing analogs are implicated in adenosine receptor modulation (IC₅₀ ~1–2 μM for related imidazothiazoles) , while phenyl-substituted variants may target different receptors .

Biological Activity

[4-(4-Methylpyridin-2-yl)oxan-4-yl]methanamine, also known as a pyridine derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features that contribute to its interaction with various biological targets, particularly in the context of pharmacological applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H16N2O\text{C}_{12}\text{H}_{16}\text{N}_2\text{O}

This compound consists of a pyridine ring attached to an oxane moiety, which is pivotal for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily through modulation of protein kinases and receptor interactions. Below are key findings from various studies:

1. Protein Kinase Modulation

Studies have shown that derivatives of pyridine compounds can act as protein kinase modulators. Specifically, this compound has been investigated for its inhibitory effects on specific kinases involved in cell signaling pathways. This modulation can influence cellular processes such as proliferation and apoptosis, making it a candidate for therapeutic applications in cancer and other diseases .

3. Neuroprotective Effects

There is emerging evidence that suggests neuroprotective properties associated with pyridine derivatives. The compound may exhibit protective effects against neurodegenerative conditions by modulating neuroinflammatory pathways and enhancing neuronal survival .

Case Studies

Several case studies have explored the biological effects of related compounds:

StudyCompoundBiological ActivityFindings
1LY-404039mGluR2/3 AgonistDemonstrated efficacy in reducing PANSS scores in schizophrenia patients during clinical trials.
2AN2728PDE4 InhibitorShowed potent anti-inflammatory activity in vitro and in vivo models for psoriasis treatment.
3TretinoinNF-E2-related factor 2 activatorInduced cytoprotective effects in neuronal cells under oxidative stress conditions.

These studies underline the importance of further exploring the biological mechanisms underlying the activity of this compound.

Research Findings

Recent literature reviews and experimental data provide insights into the pharmacological potential of this compound:

  • Mechanism of Action : The compound likely interacts with specific receptors and enzymes, influencing signaling cascades that regulate various physiological processes.
  • Safety Profile : Preliminary toxicity assessments indicate a favorable safety profile, although comprehensive toxicological studies are necessary to confirm these findings.
  • Therapeutic Applications : Potential applications include treatment strategies for neurodegenerative diseases, psychiatric disorders, and inflammatory conditions.

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